1-(naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(Naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a tetra-substituted imidazole derivative featuring a naphthalene-2-sulfonyl group at position 1 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 2. The 4,5-dihydroimidazole core introduces a partially saturated ring system, which may influence conformational flexibility and intermolecular interactions. Imidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl and sulfanyl substituents contribute to hydrogen bonding and π-π stacking interactions, critical for ligand-receptor binding .
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c22-21(23,24)18-7-3-4-15(12-18)14-29-20-25-10-11-26(20)30(27,28)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIYEAZFGXLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential biological activities. Its unique structure incorporates a naphthalene ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its interactions with biological systems. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves:
- Reactants : Naphthalene-2-sulfonyl chloride and 4-(trifluoromethyl)benzyl mercaptan.
- Method : The reaction is conducted under basic conditions to form an intermediate sulfonyl sulfide, which is further reacted with 4,5-dihydroimidazole to yield the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies on naphth[1,2-d]imidazoles show IC50 values ranging from 8.71 to 62.11 μM against leukemia (HL-60) and colorectal carcinoma (HCT-116) cells, indicating promising anticancer potential .
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Naphth[1,2-d]imidazoles | HL-60 | 8.71 - 29.92 |
| Naphth[1,2-d]imidazoles | HCT-116 | 21.12 - 62.11 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Sulfonyl Group : Forms strong interactions with proteins, potentially inhibiting their function.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration and modulating biochemical pathways.
Case Studies
Several studies have highlighted the biological activities of compounds related to imidazole derivatives:
- Antiviral Properties : Imidazole-containing compounds have shown efficacy in inhibiting viral replication. For example, certain derivatives demonstrated significant inhibition of HCV RNA polymerase activity .
- Antibacterial Activity : Research on related imidazole derivatives has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential in developing antimicrobial agents .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other imidazole derivatives:
| Compound Name | Unique Features |
|---|---|
| 1-(Naphthalen-2-ylsulfonyl)indoline | Lacks trifluoromethyl group; different bioactivity. |
| Naphthalenes with different substituents | Varying levels of cytotoxicity and selectivity. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound enhances electron-withdrawing effects compared to methyl or chlorine substituents in analogues . This may improve binding affinity to hydrophobic enzyme pockets.
- Sulfur-Containing Moieties : Sulfonyl and sulfanyl groups in the target compound and facilitate hydrogen bonding and disulfide bridge formation, unlike the purely aromatic derivatives in .
Comparison with Analogues :
- Yield : Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) typically exhibit lower yields (~60–70%) due to steric and electronic challenges, whereas methyl-substituted analogues achieve higher yields (~85%) .
- Purification: The target compound and require column chromatography (e.g., dichloromethane/diethyl ether/methanol systems) for purification, while simpler analogues are isolated via recrystallization .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | |||
|---|---|---|---|---|
| LogP (Calculated) | 4.8 | 3.9 | 4.1 | 5.2 |
| Aqueous Solubility (µg/mL) | 12.5 | 28.7 | 35.2 | 8.4 |
| Melting Point (°C) | 158–160 | 142–144 | 135–137 | 210–212 |
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
